molecular formula C6H6N2O B561310 Pyridine, 5-methyl-2-nitroso- CAS No. 104712-04-1

Pyridine, 5-methyl-2-nitroso-

Cat. No.: B561310
CAS No.: 104712-04-1
M. Wt: 122.127
InChI Key: LCGOJXIESDBWAY-UHFFFAOYSA-N
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Description

Pyridine, 5-methyl-2-nitroso- is an organic compound belonging to the class of nitroso compounds It is a derivative of pyridine, where a nitroso group (-NO) is attached to the second position of the pyridine ring, and a methyl group (-CH3) is attached to the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 5-methyl-2-nitroso- can be achieved through several methods. One common approach involves the reaction of 5-methyl-2-aminopyridine with nitrosating agents such as nitrous acid or nitrosyl chloride. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the nitroso compound .

Another method involves the oxidation of 5-methyl-2-aminopyridine using oxidizing agents such as peroxyacetic acid or hydrogen peroxide in the presence of a catalyst .

Industrial Production Methods

Industrial production of Pyridine, 5-methyl-2-nitroso- may involve large-scale nitrosation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of solid-supported catalysts and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 5-methyl-2-nitroso- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyridine, 5-methyl-2-nitroso- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 5-methyl-2-nitroso- involves its ability to act as a nitrosating agent. It can transfer the nitroso group to other molecules, leading to the formation of nitroso derivatives. This reactivity is utilized in various chemical transformations and biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methyl group at the fifth position can affect the electronic properties of the pyridine ring, making it distinct from other nitrosopyridine derivatives .

Properties

CAS No.

104712-04-1

Molecular Formula

C6H6N2O

Molecular Weight

122.127

IUPAC Name

5-methyl-2-nitrosopyridine

InChI

InChI=1S/C6H6N2O/c1-5-2-3-6(8-9)7-4-5/h2-4H,1H3

InChI Key

LCGOJXIESDBWAY-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)N=O

Synonyms

Pyridine, 5-methyl-2-nitroso- (9CI)

Origin of Product

United States

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